molecular formula C17H26BNO4 B13725825 3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13725825
M. Wt: 319.2 g/mol
InChI Key: NDCNXBYJIBORKM-UHFFFAOYSA-N
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Description

3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a methoxy group, a propyl chain, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the borylation of a benzene derivative using a palladium catalyst to introduce the dioxaborolan group. The methoxy and propyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while Suzuki-Miyaura coupling can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition studies. The methoxy and propyl groups can influence the compound’s solubility and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications .

Properties

Molecular Formula

C17H26BNO4

Molecular Weight

319.2 g/mol

IUPAC Name

3-methoxy-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H26BNO4/c1-7-10-19-15(20)12-8-9-13(14(11-12)21-6)18-22-16(2,3)17(4,5)23-18/h8-9,11H,7,10H2,1-6H3,(H,19,20)

InChI Key

NDCNXBYJIBORKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCCC)OC

Origin of Product

United States

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